molecular formula C12H8F6O3 B1325241 4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid CAS No. 898788-04-0

4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid

Cat. No.: B1325241
CAS No.: 898788-04-0
M. Wt: 314.18 g/mol
InChI Key: IKUWPJFEZLVXPR-UHFFFAOYSA-N
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Description

4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C12H8F6O3 and its molecular weight is 314.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Halogenated Compounds

4-(3,5-Ditrifluoromethylphenyl)-4-oxobutyric acid has been utilized in the synthesis of various halogenated compounds. Jojima, Takeshiba, and Kinoto (1979) described the synthesis of various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids through nuclear halogenation, demonstrating the chemical's utility in creating diverse halogenated structures (Jojima, Takeshiba, & Kinoto, 1979).

Heterocyclic Compound Synthesis

El-Hashash and Rizk (2016) explored the reaction of 4-oxobut-2-enoic acids with carbon nucleophiles to create heterocyclic compounds, indicating the potential of this compound in creating pharmacologically relevant structures (El-Hashash & Rizk, 2016).

Electropolymerization

Too et al. (1993) explored the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, which is similar in structure to this compound. This research highlights the potential of such compounds in the production of electroactive polymers (Too et al., 1993).

Antibacterial Properties

El-Hashash et al. (2015) used a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, to synthesize heterocyclic compounds with expected antibacterial activities. This suggests the potential of this compound in antibacterial drug development (El-Hashash et al., 2015).

Antidiabetic Agent Research

Shinkai et al. (1998) discussed the use of 4-cyclohexyl-4-oxobutyric acid, a compound structurally similar to this compound, as a potential antidiabetic agent. This indicates possible applications of this compound in diabetes treatment research (Shinkai et al., 1998).

Antimicrobial Activity Study

El-Hashash et al. (2014) also utilized a related compound for the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles, studying their antimicrobial activities. This further supports the potential of this compound in antimicrobial research (El-Hashash et al., 2014).

Metal Ion Complexes

Ferenc et al. (2017) synthesized complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid and transition metal ions, indicating potential applications in material science and coordination chemistry (Ferenc et al., 2017).

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O3/c13-11(14,15)7-3-6(9(19)1-2-10(20)21)4-8(5-7)12(16,17)18/h3-5H,1-2H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUWPJFEZLVXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645267
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-04-0
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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